Kokumi Activity: Ile-Ile Shows Minimal Umami Enhancement vs. 21–40.5% Thickness Increase by Comparators
In a direct head-to-head sensory analysis at 1 mM peptide concentration in MSG solution, Ile-Ile produced only a minimal kokumi effect, while Leu-Leu, Leu-Ile, and Ile-Leu increased the thickness of umami taste by 21.0% to 40.5% and umami continuity by 15.38% to 61.54% [1]. Molecular dynamics simulations attributed this to more stable CaSR–peptide complexes and increased hydrogen bonding for Leu-containing dipeptides compared to Ile-Ile [1]. This positions Ile-Ile as a negative control or baseline comparator in kokumi research rather than an active enhancer.
| Evidence Dimension | Umami taste thickness enhancement at 1 mM in MSG solution |
|---|---|
| Target Compound Data | Minimal effect (not significant) |
| Comparator Or Baseline | Leu-Leu: +21.0%; Leu-Ile: +40.5%; Ile-Leu: +21.0% to +40.5% thickness; continuity +15.38% to +61.54% |
| Quantified Difference | Ile-Ile activity ≈ 0% vs. +21–40.5% for comparators |
| Conditions | Sensory evaluation with trained panel, 1 mM peptide in MSG solution; CaSR molecular dynamics simulations |
Why This Matters
If kokumi enhancement is the desired endpoint, Ile-Ile is the incorrect procurement choice, while for negative controls or structure-activity baseline studies, it is the optimal reference compound.
- [1] Wu J et al. Comparative analysis of kokumi effects in Ile-Leu, Ile-Ile, Leu-Leu, and Leu-Ile: Sensory, simulation, and structural insights. Food Chem. 2025;474:143004. DOI: 10.1016/j.foodchem.2025.143004. View Source
